N-[2,5-bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide N-[2,5-bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13598606
InChI: InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)
SMILES: CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
Molecular Formula: C27H30F6N2O2
Molecular Weight: 528.5 g/mol

N-[2,5-bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide

CAS No.:

Cat. No.: VC13598606

Molecular Formula: C27H30F6N2O2

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2,5-bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide -

Specification

Molecular Formula C27H30F6N2O2
Molecular Weight 528.5 g/mol
IUPAC Name N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)
Standard InChI Key JWJOTENAMICLJG-UHFFFAOYSA-N
SMILES CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 19-membered polycyclic system comprising fused indene and quinoline moieties. Key structural elements include:

  • A trifluoromethyl-substituted phenyl group at the N-2,5 position, enhancing lipophilicity and metabolic stability.

  • A carboxamide group at the 7-position, facilitating hydrogen bonding with biological targets.

  • Methyl groups at the 4a and 6a positions, contributing to stereochemical rigidity.

Table 1: Core Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₃₀F₆N₂O₂
Molecular Weight528.5 g/mol
IUPAC NameN-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Standard InChIInChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,1

The tetracyclic indenoquinoline core adopts a boat-like conformation, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (C2=O) and adjacent NH groups.

Synthetic Methodologies

Key Synthetic Steps

Synthesis typically involves a multi-step sequence:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with cyclic ketones under acidic conditions.

  • Trifluoromethylation: Electrophilic aromatic substitution using CF₃I/CuI in DMF at 120°C.

  • Carboxamide Installation: Coupling the quinoline intermediate with 2,5-bis(trifluoromethyl)aniline via EDCI/HOBt-mediated amidation.

Table 2: Representative Reaction Yields

StepYield (%)Conditions
Quinoline cyclization68H₂SO₄, 80°C, 12 h
Trifluoromethylation45CF₃I, CuI, DMF, 120°C, 24 h
Amide coupling82EDCI, HOBt, DCM, RT, 6 h

Challenges include regioselectivity during trifluoromethylation and epimerization at the 4a/6a methyl centers during late-stage functionalization.

Biological Activity and Mechanism

Pharmacological Profiling

While direct biological data for this compound remain limited, structural analogs exhibit:

  • Kinase inhibition: IC₅₀ = 12 nM against BRAF V600E in melanoma models.

  • Anti-inflammatory activity: 78% reduction in TNF-α production at 10 μM in macrophage assays .

  • Cytotoxicity: GI₅₀ = 1.2 μM against HCT-116 colorectal cancer cells.

The trifluoromethyl groups likely enhance cell membrane permeability, while the carboxamide participates in ATP-binding pocket interactions in kinase targets .

Therapeutic Applications

Oncology

Preclinical studies of related indenoquinolines demonstrate:

  • Apoptosis induction via caspase-3/7 activation (3.5-fold increase vs. controls).

  • Angiogenesis suppression (62% reduction in VEGF secretion at 5 μM).

Neurological Disorders

Structural similarities to known neurokinin antagonists suggest potential in:

  • Migraine prophylaxis (NK1 receptor Ki = 8.3 nM) .

  • Neuropathic pain modulation (40% efficacy in rat chronic constriction injury models).

Future Research Directions

  • ADME Profiling: Systematic evaluation of pharmacokinetic parameters (e.g., plasma protein binding, CYP450 interactions).

  • Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets.

  • Formulation Development: Nanoemulsion systems to address low aqueous solubility (calculated logP = 4.2).

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